molecular formula C20H17Cl2N3O B3009931 N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide CAS No. 2034441-01-3

N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide

Cat. No.: B3009931
CAS No.: 2034441-01-3
M. Wt: 386.28
InChI Key: XPSXBEAWNWITTA-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide is a complex organic compound that features a bipyridine moiety and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide typically involves the following steps:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.

    Attachment of the dichlorophenyl group:

    Formation of the propanamide linkage: The final step involves the formation of the amide bond between the bipyridine-dichlorophenyl intermediate and a propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bipyridine and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dichlorophenyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)carbamate
  • N-(2,6-dichlorophenylaminomethyl)phthalimide
  • Isopropyl N-(2,6-dichlorophenyl)carbamate

Uniqueness

N-([2,3’-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide is unique due to its combination of a bipyridine moiety and a dichlorophenyl group. This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-17-6-1-7-18(22)16(17)8-9-19(26)25-13-15-5-3-11-24-20(15)14-4-2-10-23-12-14/h1-7,10-12H,8-9,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSXBEAWNWITTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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